molecular formula C14H10Br2N2O B13807554 2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline

2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13807554
M. Wt: 382.05 g/mol
InChI Key: RDWSWJPOMGPJBH-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C14H10Br2N2O It is known for its unique structure, which includes a benzoxazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves the bromination of aniline derivatives followed by cyclization to form the benzoxazole ring. One common method includes the following steps:

    Bromination: Aniline is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.

    Cyclization: The brominated aniline is then reacted with a suitable aldehyde or ketone to form the benzoxazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions are common, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the benzoxazole ring play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
  • 2,6-Dibromo-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

Uniqueness

2,6-Dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern and the presence of both bromine and a benzoxazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H10Br2N2O

Molecular Weight

382.05 g/mol

IUPAC Name

2,6-dibromo-4-(6-methyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C14H10Br2N2O/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3

InChI Key

RDWSWJPOMGPJBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C(=C3)Br)N)Br

Origin of Product

United States

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